Decyl beta-d-thiomaltopyranoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

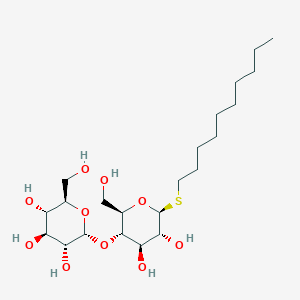

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNNXXWNKQOETJ-HYLFJBCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438422 |

Source

|

| Record name | Decyl-beta-D-1-thiomaltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148565-56-4 |

Source

|

| Record name | Decyl-beta-D-1-thiomaltopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Decyl β-D-thiomaltopyranoside: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Decyl β-D-thiomaltopyranoside is a non-ionic detergent extensively utilized in the fields of biochemistry and structural biology. Its primary application lies in the solubilization, purification, and stabilization of membrane proteins, which are notoriously challenging to study due to their hydrophobic nature. This guide provides a comprehensive overview of the core properties, experimental applications, and methodologies associated with this crucial biochemical tool.

Core Properties and Physicochemical Data

Decyl β-D-thiomaltopyranoside, also known as n-Decyl β-D-thiomaltoside or DTM, possesses a molecular structure that makes it an effective surfactant for disrupting lipid bilayers and maintaining the native conformation of membrane proteins. It consists of a hydrophilic disaccharide (maltose) headgroup and a hydrophobic ten-carbon alkyl (decyl) chain linked by a thioether bond. This thio-linkage offers increased resistance to glycosidase enzymes compared to its oxygen-linked counterpart, n-Decyl β-D-maltopyranoside (DM).

The quantitative physicochemical properties of Decyl β-D-thiomaltopyranoside are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | References |

| Molecular Formula | C₂₂H₄₂O₁₀S | [1][2] |

| Molecular Weight | 498.63 g/mol | [1][2] |

| CAS Number | 148565-56-4 | [2] |

| Critical Micelle Concentration (CMC) | ~0.9 mM | |

| Aggregation Number | ~75 | |

| Solubility in Water | ≥ 20% (w/v) | |

| Appearance | White to off-white crystalline powder | [3] |

Key Applications in Research and Drug Development

The principal application of Decyl β-D-thiomaltopyranoside is in the study of integral membrane proteins, which constitute a significant portion of the proteome and are the targets of a vast number of pharmaceuticals. Its utility spans several key experimental procedures:

-

Solubilization: The initial and most critical step in isolating membrane proteins from their native lipid environment. The detergent disrupts the cell membrane, forming mixed micelles containing the protein, lipids, and detergent.[4]

-

Purification: Once solubilized, the protein-detergent complexes can be purified using standard chromatographic techniques. The non-ionic nature of Decyl β-D-thiomaltopyranoside makes it compatible with ion-exchange chromatography.

-

Structural Biology: It is a detergent of choice for the crystallization of membrane proteins for X-ray crystallography and for sample preparation in cryo-electron microscopy (cryo-EM).[5][6] Its ability to form small, homogeneous micelles is advantageous for obtaining well-ordered crystals.

-

Functional Assays: By maintaining the native conformation and activity of the solubilized protein, this detergent allows for a wide range of functional studies, including ligand binding assays and enzyme kinetics.

-

Reconstitution: It is also used in the reconstitution of purified membrane proteins into artificial lipid bilayers, such as liposomes or nanodiscs, for functional and biophysical characterization.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving Decyl β-D-thiomaltopyranoside. These protocols are generalized and may require optimization for specific membrane proteins.

Membrane Protein Solubilization

This protocol outlines the general steps for extracting a target membrane protein from a cell membrane preparation.

-

Membrane Preparation:

-

Harvest cells expressing the target membrane protein.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, with protease inhibitors).

-

Lyse the cells using a French press, sonication, or other appropriate method.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Resuspend the membrane pellet in a minimal volume of lysis buffer.

-

-

Detergent Screening (Optional but Recommended):

-

To determine the optimal detergent and concentration, a small-scale screening is advisable.

-

Aliquots of the membrane suspension are incubated with various detergents at a range of concentrations (typically 1-5% w/v).

-

After incubation, the samples are ultracentrifuged, and the supernatant is analyzed by SDS-PAGE and Western blot to assess the solubilization efficiency of the target protein.

-

-

Bulk Solubilization:

-

Based on the screening results, add Decyl β-D-thiomaltopyranoside to the membrane suspension to a final concentration typically between 1% and 2% (w/v). This concentration should be well above the CMC.

-

Incubate the mixture with gentle agitation for 1-4 hours at 4°C. The optimal time and temperature should be determined empirically.

-

Remove non-solubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

The supernatant, containing the solubilized protein-detergent complexes, is now ready for purification.

-

Protein Purification and Crystallization

This protocol describes the purification of a solubilized membrane protein and its subsequent crystallization.

-

Affinity Chromatography:

-

The solubilized protein extract is applied to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

The column is washed with a buffer containing a lower concentration of Decyl β-D-thiomaltopyranoside (e.g., 2-3 times the CMC) to remove non-specifically bound proteins.

-

The target protein is eluted using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins) that also contains the detergent at a concentration above its CMC.

-

-

Size-Exclusion Chromatography (SEC):

-

The eluted protein is further purified by SEC to separate it from aggregates and other contaminants.

-

The SEC running buffer should contain Decyl β-D-thiomaltopyranoside at a concentration sufficient to maintain protein solubility (typically 1-2 times the CMC).

-

Fractions containing the pure, monodisperse protein are collected.

-

-

Crystallization:

-

The purified protein is concentrated to a suitable concentration for crystallization (typically 5-20 mg/mL).

-

Crystallization trials are set up using vapor diffusion (hanging or sitting drop) or other methods.[5]

-

The crystallization drops contain a mixture of the protein-detergent complex and a precipitant solution.

-

The plates are incubated under controlled conditions to promote crystal growth.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway where Decyl β-D-thiomaltopyranoside is a critical tool.

References

- 1. Decyl-beta-D-1-thiomaltopyranoside | C22H42O10S | CID 10345813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decyl b-D-thiomaltopyranoside | 148565-56-4 | DD06358 [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Electron Crystallography of Membrane Proteins: Crystallization and Screening Strategies Using Negative Stain Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Decyl β-D-Thiomaltopyranoside: An In-depth Technical Guide

Introduction

Decyl β-D-thiomaltopyranoside is a non-ionic detergent widely utilized by researchers, scientists, and drug development professionals for the solubilization, stabilization, and purification of membrane proteins. Its amphiphilic nature, characterized by a hydrophilic maltose head group and a hydrophobic decyl tail linked by a thioether bond, allows for the disruption of lipid bilayers and the formation of protein-detergent micelles, thereby maintaining the native structure and function of membrane proteins in aqueous solutions. This technical guide provides a comprehensive overview of the chemical synthesis and purification of decyl β-D-thiomaltopyranoside, including detailed experimental protocols and expected quantitative data.

Chemical Synthesis

The synthesis of decyl β-D-thiomaltopyranoside is a two-step process. The first step involves the stereoselective thioglycosylation of per-O-acetylated maltose with 1-decanethiol to form the protected intermediate, decyl hepta-O-acetyl-β-D-thiomaltopyranoside. The second step is the deacetylation of this intermediate to yield the final product.

Step 1: Synthesis of Decyl Hepta-O-acetyl-β-D-thiomaltopyranoside

The key to this synthesis is the stereoselective formation of the β-thioglycosidic bond. This is typically achieved by reacting a per-O-acetylated sugar with a thiol in the presence of a Lewis acid catalyst. The acetyl groups at the C-2 position of the glucose units provide neighboring group participation, which directs the incoming nucleophile (the thiol) to the β-face of the anomeric carbon, resulting in the desired stereochemistry.

Experimental Protocol:

-

Preparation of Reactants: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve per-O-acetylated maltose (1.0 equivalent) and 1-decanethiol (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to proceed at 0°C, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Deacetylation to Yield Decyl β-D-Thiomaltopyranoside

The removal of the acetyl protecting groups is accomplished via Zemplén deacetylation, a transesterification reaction using a catalytic amount of sodium methoxide in methanol.

Experimental Protocol:

-

Dissolution: Dissolve the crude decyl hepta-O-acetyl-β-D-thiomaltopyranoside from Step 1 in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Reaction: Stir the reaction mixture at room temperature and monitor by TLC until complete deacetylation is observed.

-

Neutralization: Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.

-

Filtration and Concentration: Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure to yield the crude decyl β-D-thiomaltopyranoside.

Purification

Purification of both the acetylated intermediate and the final product is crucial to obtain a high-purity detergent suitable for biochemical applications. The primary method for purification is silica gel column chromatography.

Experimental Protocol for Purification of Decyl Hepta-O-acetyl-β-D-thiomaltopyranoside:

-

Column Preparation: Pack a silica gel column with a suitable slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to separate the product from impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified decyl hepta-O-acetyl-β-D-thiomaltopyranoside as a white solid.

Experimental Protocol for Purification of Decyl β-D-Thiomaltopyranoside:

-

Column Preparation: Pack a silica gel column with a slurry of silica gel in a mixture of dichloromethane and methanol.

-

Loading: Dissolve the crude final product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of methanol in dichloromethane.

-

Fraction Collection and Analysis: Collect and analyze fractions by TLC. Combine the fractions containing the pure product.

-

Concentration: Remove the solvent from the combined pure fractions under reduced pressure to obtain the final product, decyl β-D-thiomaltopyranoside, as a white powder.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of decyl β-D-thiomaltopyranoside.

Table 1: Reagents and Expected Yields for a Typical Synthesis

| Step | Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Expected Yield (%) | Product Amount |

| 1 | Per-O-acetylated Maltose | 1.0 | 678.59 | Varies | 75-85 | Varies |

| 1-Decanethiol | 1.5 | 174.35 | Varies | |||

| BF₃·OEt₂ | 2.0 | 141.93 | Varies | |||

| 2 | Decyl Hepta-O-acetyl-β-D-thiomaltopyranoside | 1.0 | 794.94 | Varies | 90-98 | Varies |

| Sodium Methoxide | Catalytic | 54.02 | Varies |

Table 2: Characterization Data for Decyl β-D-Thiomaltopyranoside

| Property | Value |

| Molecular Formula | C₂₂H₄₂O₁₀S |

| Molecular Weight | 498.63 g/mol |

| Appearance | White to off-white powder |

| Purity (by HPLC) | >99% |

| ¹H NMR | Consistent with the structure |

| Mass Spectrometry (m/z) | [M+Na]⁺ expected at 521.24 |

| CAS Number | 148565-56-4 |

Visualizations

Caption: Synthetic workflow for decyl β-D-thiomaltopyranoside.

The synthesis and purification of decyl β-D-thiomaltopyranoside, while requiring careful execution of standard organic chemistry techniques, is a reproducible process. The stereoselective thioglycosylation followed by deacetylation provides a reliable route to this valuable detergent. Proper purification by silica gel chromatography is essential to achieve the high purity required for its application in the study of membrane proteins. This guide provides the necessary detailed protocols and expected data to aid researchers in the successful preparation of this important biochemical tool.

Decyl β-D-Thiomaltopyranoside: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Decyl β-D-thiomaltopyranoside, a non-ionic detergent pivotal for the study of membrane proteins. Tailored for researchers, scientists, and professionals in drug development, this document outlines its fundamental properties, applications, and detailed experimental protocols.

Core Compound Data

Decyl β-D-thiomaltopyranoside is a crucial tool in membrane biochemistry, facilitating the extraction, solubilization, purification, and structural analysis of membrane-bound proteins.[1] Its amphipathic nature allows it to mimic the lipid bilayer environment, thereby stabilizing proteins outside of their native membrane context.

| Property | Value | Reference |

| CAS Number | 148565-56-4 | [1] |

| Molecular Weight | 498.63 g/mol | [1] |

| Molecular Formula | C₂₂H₄₂O₁₀S | [1] |

Physicochemical Properties and Applications

Decyl β-D-thiomaltopyranoside is structurally similar to the widely used n-dodecyl-β-D-maltopyranoside (DDM), but with a shorter ten-carbon alkyl chain. This structural difference results in a higher critical micelle concentration (CMC) and the formation of smaller micelles. These characteristics can be advantageous in specific applications, such as certain crystallization and NMR studies where larger detergent micelles might interfere.

The primary application of this detergent is in the extraction and stabilization of membrane proteins for downstream biochemical and structural characterization. Its non-ionic nature makes it less denaturing than ionic detergents, which is critical for maintaining the native conformation and function of the protein of interest.

Experimental Protocols

While specific conditions should be optimized for each protein, the following provides a generalized protocol for the solubilization and purification of a target membrane protein using Decyl β-D-thiomaltopyranoside.

I. Membrane Protein Solubilization

This protocol outlines the initial extraction of the membrane protein from the lipid bilayer.

Materials:

-

Isolated cell membranes containing the target protein

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

-

Decyl β-D-thiomaltopyranoside stock solution (e.g., 10% w/v)

-

Protease inhibitors

Procedure:

-

Resuspend the isolated membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Add protease inhibitors to the membrane suspension.

-

On ice, slowly add the Decyl β-D-thiomaltopyranoside stock solution to the membrane suspension to achieve a final concentration typically ranging from 1-2% (w/v). The optimal detergent-to-protein ratio often needs to be determined empirically.

-

Incubate the mixture at 4°C for 1-2 hours with gentle agitation to allow for micelle formation and protein extraction.

-

Centrifuge the suspension at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the unsolubilized membrane fragments.

-

Carefully collect the supernatant containing the solubilized protein-detergent complexes.

Caption: Workflow for membrane protein solubilization.

II. Affinity Purification of Solubilized Protein

This protocol describes the purification of a His-tagged membrane protein as an example.

Materials:

-

Solubilized protein supernatant

-

Equilibration/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 20 mM imidazole, and a detergent concentration above the CMC (e.g., 0.05% Decyl β-D-thiomaltopyranoside).

-

Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 250 mM imidazole, and 0.05% Decyl β-D-thiomaltopyranoside.

-

Ni-NTA affinity resin

Procedure:

-

Equilibrate the Ni-NTA resin with 5-10 column volumes of Equilibration/Wash Buffer.

-

Load the supernatant containing the solubilized protein onto the equilibrated column.

-

Wash the column with 10-20 column volumes of Equilibration/Wash Buffer to remove non-specifically bound proteins.

-

Elute the target protein with 3-5 column volumes of Elution Buffer.

-

Collect fractions and analyze for the presence of the target protein using SDS-PAGE and Western blotting.

Caption: Workflow for affinity purification.

Signaling Pathways

Based on available scientific literature, Decyl β-D-thiomaltopyranoside is a synthetic, non-ionic detergent primarily used as a tool for the in vitro study of membrane proteins. There is no current evidence to suggest that it is involved in any endogenous biological signaling pathways. Its function is to mimic the native lipid environment to maintain the structural integrity and activity of isolated membrane proteins for biochemical and structural analyses.

The logical relationship in its application is in the systematic extraction and purification of membrane proteins, as depicted in the experimental workflow diagrams above.

Conclusion

Decyl β-D-thiomaltopyranoside is an effective non-ionic detergent for the solubilization and purification of membrane proteins. Its distinct properties, including its CMC and micelle size, make it a valuable alternative to other commonly used detergents. The provided protocols offer a foundational approach that can be optimized to suit the specific requirements of the membrane protein under investigation. Researchers and drug development professionals can leverage this compound to advance the understanding of membrane protein structure and function.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Decyl β-D-thiomaltopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the non-ionic surfactant, Decyl β-D-thiomaltopyranoside. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this detergent for the solubilization, purification, and characterization of membrane proteins. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and presents a visual workflow for these experimental processes.

Introduction to Decyl β-D-thiomaltopyranoside

Decyl β-D-thiomaltopyranoside is a non-ionic detergent widely employed in the fields of biochemistry and biophysics.[1][2] Its utility lies in its ability to mimic the lipid bilayer of cell membranes, thereby enabling the extraction and stabilization of membrane-bound proteins in their native conformation. A crucial parameter governing the behavior of this surfactant in aqueous solutions is its critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger, ordered structures known as micelles.[3] Understanding the CMC is paramount for optimizing experimental conditions, as the solubilizing properties of the detergent are most effective at concentrations above the CMC.[4]

Quantitative Data for Decyl β-D-thiomaltopyranoside and a Key Analog

The CMC of a surfactant is an intrinsic property that can be influenced by environmental factors such as temperature, pressure, and the presence of salts or other solutes.[3] The following table summarizes the reported CMC value for Decyl β-D-thiomaltopyranoside and provides data for its close structural analog, n-Decyl-β-D-maltopyranoside, for comparative purposes.

| Surfactant Name | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) | CMC (mM in H₂O) |

| n-Decyl-β-D-thiomaltopyranoside | DTM | C₂₂H₄₂O₁₀S | 498.6 | ~0.9[5] |

| n-Decyl-β-D-maltopyranoside | DM | C₂₂H₄₂O₁₁ | 482.6 | ~1.8[6][7] |

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to experimentally determine the CMC of a surfactant. These methods rely on detecting the changes in the physical properties of the surfactant solution as the concentration is increased and micelles begin to form. Below are detailed methodologies for three commonly used techniques.

Surface Tensiometry

Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers adsorb at the air-water interface, reducing the surface tension. Once the CMC is reached and micelles form, the concentration of free monomers in the bulk solution remains relatively constant, leading to a plateau in the surface tension measurement.[4][8]

Methodology:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of Decyl β-D-thiomaltopyranoside are prepared at various concentrations, typically spanning a range from well below to well above the expected CMC.

-

Instrumentation: A surface tensiometer, often employing the Wilhelmy plate or du Noüy ring method, is used for the measurements.[8]

-

Measurement: The surface tension of each solution is measured at a constant temperature.

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the breakpoint in the resulting curve, which typically shows a sharp change in slope.[9]

Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This technique utilizes a fluorescent probe, such as pyrene or 8-Anilino-1-naphthalenesulfonic acid (ANS), whose fluorescence properties are sensitive to the polarity of its microenvironment.[2][10] In an aqueous solution below the CMC, the probe resides in a polar environment. Above the CMC, the hydrophobic probe partitions into the nonpolar interior of the micelles, resulting in a significant change in its fluorescence emission spectrum (e.g., a shift in wavelength or an increase in quantum yield).[1][11]

Methodology:

-

Probe and Surfactant Preparation: A stock solution of the fluorescent probe (e.g., pyrene in a suitable organic solvent) is prepared. A series of Decyl β-D-thiomaltopyranoside solutions of varying concentrations are made, each containing a constant, low concentration of the fluorescent probe.

-

Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often monitored.[2]

-

Data Analysis: A plot of the fluorescence intensity ratio (or another relevant fluorescence parameter) versus the surfactant concentration is generated. The CMC is identified as the concentration at which a sharp change in the slope of the plot occurs.[12]

Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. From these fluctuations, the diffusion coefficient of the particles can be determined, which is related to their size. Below the CMC, only small surfactant monomers are present. Above the CMC, the formation of much larger micelles leads to a significant increase in the scattered light intensity and the appearance of a particle population with a larger hydrodynamic radius.[13][14]

Methodology:

-

Sample Preparation: A series of Decyl β-D-thiomaltopyranoside solutions are prepared at different concentrations and filtered to remove any dust or aggregates.

-

DLS Measurement: The samples are placed in the DLS instrument, and the scattered light intensity and particle size distribution are measured for each concentration.

-

Data Analysis: The total scattering intensity or the diffusion coefficient is plotted against the surfactant concentration. The CMC is determined as the concentration at which a distinct break in the slope of this plot is observed, indicating the onset of micelle formation.[13]

Experimental Workflow and Logical Relationships

The determination of the Critical Micelle Concentration (CMC) is a critical step in the characterization and application of surfactants like Decyl β-D-thiomaltopyranoside. The following diagrams illustrate the generalized experimental workflow and the logical relationship between surfactant concentration and micelle formation.

Caption: Generalized workflow for the experimental determination of the Critical Micelle Concentration (CMC).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. agilent.com [agilent.com]

- 3. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 6. Anatrace.com [anatrace.com]

- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 8. commons.erau.edu [commons.erau.edu]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. usc.gal [usc.gal]

- 11. researchgate.net [researchgate.net]

- 12. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Micelle Formation and Micellar Size by a Light Scattering Technique | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Physicochemical Properties of Decyl β-D-thiomaltopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Decyl β-D-thiomaltopyranoside, a non-ionic detergent widely utilized in the solubilization and stabilization of membrane proteins for structural and functional studies.

Core Physicochemical Data

Decyl β-D-thiomaltopyranoside is a valuable tool in membrane biochemistry due to its gentle, non-denaturing properties. Its defining characteristics are summarized below, providing a baseline for its application in experimental design.

| Property | Value | References |

| Molecular Formula | C₂₂H₄₂O₁₀S | [1][2][3][4] |

| Molecular Weight | 498.63 g/mol | [1][2][3][5] |

| CAS Number | 148565-56-4 | [1][2][3][6] |

| Appearance | White to off-white crystalline powder | [7] |

| Purity | ≥ 99% | [8] |

| Solubility in Water (20°C) | ≥ 20% | [8] |

| Critical Micelle Concentration (CMC) in H₂O | ~0.9 mM (0.045%) | [8][9] |

| Aggregation Number in H₂O | ~75 | [8] |

| Conductance (10% solution in water) | < 40 µS | [8] |

| Absorbance (1% solution in water) | < 0.2 at 260 nm, < 0.15 at 280 nm | [8] |

Micelle Formation and Critical Micelle Concentration (CMC)

The formation of micelles is a critical phenomenon for detergents. Below the Critical Micelle Concentration (CMC), Decyl β-D-thiomaltopyranoside exists as monomers in solution. As the concentration increases to the CMC, the monomers self-assemble into spherical aggregates known as micelles, where the hydrophobic decyl chains form a core and the hydrophilic thiomaltopyranoside heads form the outer shell, interacting with the aqueous environment. This process is fundamental to its function in solubilizing membrane proteins.

Conceptual diagram of micelle formation above the CMC.

Experimental Protocols

Accurate determination of the CMC is crucial for the effective use of any detergent. Below are detailed methodologies for common experimental procedures.

Determination of CMC by Fluorescence Spectroscopy using Pyrene

This method is highly sensitive and relies on the environmental sensitivity of the pyrene fluorescence spectrum.[10] The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the emission spectrum is monitored. This ratio is sensitive to the polarity of the microenvironment of the pyrene probe. In the polar aqueous environment (below CMC), the I₁/I₃ ratio is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core, causing a decrease in the I₁/I₃ ratio. The concentration at which a sharp change in this ratio is observed is the CMC.[11]

Methodology:

-

Stock Solutions:

-

Prepare a concentrated stock solution of Decyl β-D-thiomaltopyranoside in deionized water (e.g., 20 mM).

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol (e.g., 1 mM).

-

-

Sample Preparation:

-

Create a series of aqueous solutions with varying concentrations of the detergent, spanning the expected CMC (e.g., from 0.01 mM to 5 mM).

-

To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 0.5 µM).[10] The volume of the organic solvent should be minimal to avoid affecting micellization.

-

Allow the solvent to evaporate completely, ensuring the pyrene is fully dissolved in the detergent solutions.

-

Equilibrate the samples at a constant temperature.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

-

Record the emission spectra for each sample from approximately 350 nm to 450 nm.

-

Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each detergent concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the detergent concentration.

-

The resulting plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann equation or by finding the intersection of the two linear portions of the curve.[12]

-

Workflow for CMC determination using the pyrene fluorescence assay.

Determination of Aggregation Number by Light Scattering

Static Light Scattering (SLS) is a powerful technique for determining the weight-average molecular weight of micelles in solution.[13] From this, the aggregation number (the average number of monomers per micelle) can be calculated.

Methodology:

-

Sample Preparation:

-

Prepare a series of detergent solutions at concentrations above the CMC in a suitable buffer. It is critical that the solvent is filtered or centrifuged to be free of dust particles.

-

The refractive index increment (dn/dc) of the detergent solution must be known or determined separately. For Decyl β-D-thiomaltopyranoside, the dn/dc is approximately 0.1559 ml/g.[8]

-

-

Static Light Scattering (SLS) Measurement:

-

Measure the intensity of scattered light from each sample at various angles using a light scattering instrument.

-

The data is used to generate a Zimm plot or a Debye plot (for particles much smaller than the wavelength of light).

-

-

Data Analysis:

-

For a Debye plot, the reciprocal of the excess scattered intensity (Rθ) is plotted against the detergent concentration (above the CMC).

-

The data is fitted to the Debye equation: KC/Rθ = 1/M + 2A₂C, where:

-

K is an optical constant dependent on the solvent's refractive index, the dn/dc, and the wavelength of light.

-

C is the concentration of the micelles (Total Detergent Concentration - CMC).

-

Rθ is the excess Rayleigh ratio.

-

M is the weight-average molecular weight of the micelles.

-

A₂ is the second virial coefficient.

-

-

The intercept of the plot at C=0 is equal to 1/M.

-

-

Aggregation Number Calculation:

-

Once the molecular weight of the micelle (M) is determined, the aggregation number (Nagg) is calculated by dividing the micelle molecular weight by the molecular weight of a single detergent monomer:

-

Nagg = M_micelle / M_monomer

-

This guide provides foundational data and methodologies for the effective use of Decyl β-D-thiomaltopyranoside in a research setting. Proper characterization and understanding of its physicochemical properties are paramount for the successful solubilization and study of membrane proteins.

References

- 1. Decyl b-D-thiomaltopyranoside | 148565-56-4 | DD06358 [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. Decyl-beta-D-1-thiomaltopyranoside | C22H42O10S | CID 10345813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. chemimpex.com [chemimpex.com]

- 8. Anatrace.com [anatrace.com]

- 9. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 10. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. pubs.acs.org [pubs.acs.org]

The Advent of Thiomaltosides: A Technical Guide to Their Discovery, Synthesis, and Application in Membrane Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of integral membrane proteins (IMPs), a class of proteins essential for cellular communication, transport, and signaling, has historically been fraught with challenges.[1] These proteins are embedded within the lipid bilayer, making their extraction and purification in a functionally active state a significant hurdle.[1] The development of detergents capable of solubilizing IMPs while preserving their native conformation has been a cornerstone of progress in membrane biochemistry. Among the diverse array of detergents synthesized, the thiomaltoside series has emerged as a particularly valuable class of non-ionic detergents, offering unique advantages in stability and efficacy. This in-depth technical guide explores the discovery, history, synthesis, and application of thiomaltoside detergents, providing researchers with a comprehensive resource to leverage these powerful tools in their work.

A Historical Perspective: The Need for Milder, More Stable Detergents

The journey to thiomaltoside detergents began with the pioneering work on their oxygen-containing counterparts, the alkyl maltosides. In the early 1980s, detergents like n-dodecyl-β-D-maltoside (DDM) were synthesized and recognized for their utility in solubilizing and stabilizing membrane proteins.[2] DDM, with its gentle, non-denaturing properties, quickly became a gold standard in the field, particularly for the study of sensitive proteins like G-protein coupled receptors (GPCRs) and transporters.[3][4]

However, the O-glycosidic bond in alkyl maltosides is susceptible to hydrolysis, particularly under acidic conditions or in the presence of glycosidases, which can limit their long-term stability in certain experimental setups. This inherent instability spurred the development of more robust alternatives. The logical progression was to replace the anomeric oxygen with a sulfur atom, creating a thioglycosidic bond. This modification results in alkyl thiomaltosides, which are significantly more resistant to chemical and enzymatic degradation. The work of researchers like Tsuchiya and colleagues on the synthesis and application of various alkyl thioglycosides was instrumental in introducing these more stable detergents to the biochemistry community.[5] Their research demonstrated that alkyl thiomaltosides not only offered enhanced stability but also retained the favorable solubilizing properties of their maltoside cousins, making them highly effective for the extraction and purification of membrane proteins.[5]

Physicochemical Properties of Alkyl Thiomaltosides

The effectiveness of a detergent is dictated by its physicochemical properties, primarily its critical micelle concentration (CMC), aggregation number, and molecular weight. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, a crucial step for membrane solubilization.[6] The aggregation number refers to the average number of monomers in a single micelle. These properties, along with the detergent's molecular weight, influence the size and shape of the protein-detergent complex, which can impact downstream applications like structural studies.

Below is a summary of the key physicochemical properties for a series of n-alkyl-β-D-thiomaltosides.

| Detergent Name | Abbreviation | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |

| n-Octyl-β-D-thiomaltoside | OTM | 8 | 470.6 | 8.5 | Not widely reported |

| n-Nonyl-β-D-thiomaltoside | NTM | 9 | 484.6 | 3.2 | Not widely reported |

| n-Decyl-β-D-thiomaltoside | DTM | 10 | 498.7 | 0.9 | Not widely reported |

| n-Undecyl-β-D-thiomaltoside | UDTM | 11 | 512.7 | 0.21 | Not widely reported |

| n-Dodecyl-β-D-thiomaltoside | DDTM | 12 | 526.6[7] | ~0.05[1] | ~126[1] |

Experimental Protocols

Synthesis of n-Dodecyl-β-D-thiomaltoside (DDTM)

The synthesis of alkyl thiomaltosides can be achieved through the reaction of a protected maltosyl halide with an appropriate alkyl thiol. The following protocol is a representative method for the synthesis of n-dodecyl-β-D-thiomaltoside.

Materials:

-

Hepta-O-acetyl-α-D-maltosyl bromide (acetobromomaltose)

-

1-Dodecanethiol

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Thiolate Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-dodecanethiol (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise with careful venting. Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. This generates the sodium dodecanethiolate.

-

Glycosylation: In a separate flame-dried flask under an inert atmosphere, dissolve hepta-O-acetyl-α-D-maltosyl bromide (1.0 equivalent) in anhydrous DMF. Cool this solution to 0°C. Slowly add the previously prepared sodium dodecanethiolate solution via cannula. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification of the Protected Thiomaltoside: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous phase three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield peracetylated n-dodecyl-β-D-thiomaltoside.

-

Deacetylation (Zemplén Conditions): Dissolve the purified peracetylated product in anhydrous methanol. Add a catalytic amount of sodium methoxide (e.g., a small piece of sodium metal or a 0.5 M solution in methanol). Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.

-

Final Purification: Neutralize the reaction with Amberlite IR-120 (H⁺ form) resin, filter, and concentrate the filtrate under reduced pressure. The resulting white solid is n-dodecyl-β-D-thiomaltoside. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).

Solubilization of a GPCR from Cell Membranes

This protocol provides a general workflow for the extraction of a G-protein coupled receptor from isolated cell membranes using an alkyl thiomaltoside detergent.

Materials:

-

Isolated cell membranes containing the target GPCR

-

Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

-

n-Dodecyl-β-D-thiomaltoside (DDTM) stock solution (e.g., 10% w/v in water)

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Membrane Preparation: Resuspend the isolated cell membranes in ice-cold Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL.

-

Detergent Addition: While gently stirring the membrane suspension on ice, add the DDTM stock solution to a final concentration of 1.0% (w/v). The optimal detergent concentration may need to be determined empirically but is typically well above the CMC.

-

Solubilization: Incubate the membrane-detergent mixture on a rotating wheel at 4°C for 1-2 hours to allow for efficient solubilization of the membrane proteins.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet non-solubilized material, including cytoskeletal components and aggregated protein.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins, including the target GPCR, in detergent micelles. This solubilized fraction is now ready for downstream purification steps, such as affinity chromatography.

Applications in Elucidating Signaling Pathways

Thiomaltoside detergents are instrumental in the study of complex biological processes, such as G-protein coupled receptor (GPCR) signaling. These receptors are key targets for a large percentage of modern pharmaceuticals.[8] To understand their function and to screen for new drugs, it is essential to isolate them from the cell membrane in a stable, functional state.

The diagram below illustrates a typical GPCR signaling cascade. The ability to study this pathway in vitro is critically dependent on the use of high-purity, stabilizing detergents like thiomaltosides to extract and purify the GPCR.

Caption: A simplified GPCR signaling pathway, where detergents are crucial for receptor isolation.

The workflow for studying such a pathway often involves the following steps, where the choice of detergent is critical.

Caption: Experimental workflow for GPCR analysis using thiomaltoside detergents.

Conclusion

Thiomaltoside detergents represent a significant advancement in the biochemist's toolkit for the study of membrane proteins. Their enhanced stability compared to their O-glycoside predecessors, coupled with their mild, non-denaturing properties, makes them ideal for the extraction, purification, and structural analysis of challenging targets like GPCRs. As drug discovery efforts continue to focus on membrane-bound receptors and transporters, the use of well-characterized and highly pure detergents such as the thiomaltosides will remain indispensable for achieving high-resolution structural insights and a deeper understanding of their physiological roles. The detailed protocols and data presented in this guide aim to empower researchers to effectively utilize these valuable reagents in their pursuit of scientific discovery.

References

- 1. Anatrace.com [anatrace.com]

- 2. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]

- 3. Tri-isopropylsilyl thioglycosides as masked glycosyl thiol nucleophiles for the synthesis of S-linked glycosides and glyco-conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of uniformly deuterated n-dodecyl-β-D-maltoside (d39-DDM) for solubilization of membrane proteins in TROSY NMR experiments. | Semantic Scholar [semanticscholar.org]

- 6. Detergent screening of a GPCR using serial and array biosensor technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. n-Dodecyl-beta-D-thiomaltoside, non-ionic detergent (CAS 148565-58-6) | Abcam [abcam.com]

- 8. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of Decyl beta-D-thiomaltopyranoside in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Decyl beta-D-thiomaltopyranoside, a non-ionic detergent crucial for the solubilization, purification, and characterization of membrane proteins. Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a gentle, non-denaturing detergent highly effective in extracting and stabilizing membrane proteins for structural and functional studies. A summary of its key quantitative properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₄₂O₁₀S | [1][2] |

| Molecular Weight | 498.6 g/mol | |

| Appearance | White to off-white powder/solid | [3] |

| Critical Micelle Concentration (CMC) | ~0.9 mM (in H₂O) | [4][5] |

| Aggregation Number | ~75 (in H₂O) | [4] |

| Solubility | ≥ 20% (in water at 20°C) | [4] |

| Storage Temperature | -20°C | [2] |

Hazard Identification and Safety Precautions

While this compound is a valuable tool in the laboratory, it is not without its hazards. Understanding and mitigating these risks is paramount.

GHS Classification: Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[4]

Potential Health Effects:

-

Ingestion: Harmful if swallowed. May cause nausea and vomiting.

-

Inhalation: May cause respiratory tract irritation. Excessive dust may irritate nasal mucosa.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

Precautionary Measures:

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Personal Protective Equipment Workflow

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, adhere to the following protocol:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further spread of the spill.

-

Absorb: For small spills, use an inert absorbent material to clean up the powder.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

-

Dispose: Dispose of the waste in accordance with institutional and local regulations.

Spill Response Workflow

Storage and Handling

Proper storage and handling are crucial for maintaining the stability and integrity of this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C. Protect from moisture.

-

Handling: When weighing and preparing solutions, work in a chemical fume hood to minimize inhalation exposure. Avoid creating dust.

Experimental Protocols

This compound and its close analog, n-Dodecyl-β-D-maltopyranoside (DDM), are widely used for the solubilization and purification of membrane proteins. The following is a general protocol for membrane protein extraction.

Objective: To solubilize a target membrane protein from a cell membrane preparation.

Materials:

-

Cell membrane pellet containing the protein of interest.

-

This compound.

-

Base Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Protease inhibitors.

-

Microcentrifuge.

-

Homogenizer.

Procedure:

-

Membrane Preparation: Start with a well-prepared membrane pellet, isolated from cultured cells or tissue.

-

Resuspension: Resuspend the membrane pellet in an appropriate volume of ice-cold base buffer containing protease inhibitors. Homogenize until a uniform suspension is achieved.

-

Detergent Addition: From a concentrated stock solution, add this compound to the membrane suspension to achieve a final concentration typically 10-20 times the CMC. A common starting concentration is 1% (w/v).

-

Solubilization: Incubate the mixture on a rotator or with gentle agitation for 1-2 hours at 4°C. The optimal time and temperature may need to be determined empirically for each specific protein.

-

Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the non-solubilized material.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane protein in detergent micelles. This fraction is now ready for subsequent purification steps, such as affinity chromatography.

Membrane Protein Solubilization Workflow

Disposal Considerations

Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety office for specific guidance.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional or regulatory guidelines. Always consult the most recent Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this chemical.

References

- 1. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. cdn.anatrace.com [cdn.anatrace.com]

- 4. Reconstitution of a Kv Channel into Lipid Membranes for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Native mass spectrometry of membrane proteins reconstituted in peptidiscs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using Decyl β-D-thiomaltopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl β-D-thiomaltopyranoside (DTM) is a non-ionic detergent that has proven to be a valuable tool for the extraction, solubilization, and purification of membrane proteins. Its amphipathic nature, consisting of a hydrophilic thiomaltose headgroup and a hydrophobic decyl tail, allows it to effectively disrupt lipid bilayers and form stable protein-detergent micelles. This property is crucial for maintaining the structural integrity and biological activity of membrane proteins once they are removed from their native lipid environment.

DTM is particularly well-suited for applications in structural biology, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), as well as for functional studies of various membrane proteins, including G-protein coupled receptors (GPCRs), transporters, and ion channels. Its use has been noted in the successful purification of challenging membrane proteins, contributing to a deeper understanding of their mechanisms of action and their roles in cellular signaling pathways.

Properties of Decyl β-D-thiomaltopyranoside

A clear understanding of the physicochemical properties of DTM is essential for its effective use in membrane protein research.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₄₂O₁₀S | [1] |

| Molecular Weight | 498.63 g/mol | [1] |

| CAS Number | 148565-56-4 | [1] |

| Critical Micelle Concentration (CMC) | ~0.9 mM | [2] |

| Detergent Class | Non-ionic | [3] |

Applications

DTM has been successfully employed in the study of various classes of membrane proteins. Its mild nature helps to preserve the native conformation and function of these proteins, which is critical for downstream applications.

-

G-Protein Coupled Receptors (GPCRs): The extraction and stabilization of GPCRs are notoriously challenging due to their complex transmembrane structures and inherent instability. While n-dodecyl-β-D-maltoside (DDM) is a commonly used detergent for GPCRs, the shorter alkyl chain of DTM can be advantageous in forming smaller, more homogeneous micelles, which may be beneficial for structural studies. The principles of GPCR solubilization with DDM can be adapted for DTM, with careful optimization of detergent concentration.[4][5]

-

Membrane Transporters: DTM has been successfully used in the purification of various membrane transporters, including ATP-binding cassette (ABC) transporters.[6][7][8] For instance, the related detergent decyl-β-D-maltopyranoside (DM) was found to be the shortest-chain detergent that maintained the stability and monodispersity of the E. coli multidrug resistance transporter MdtM for crystallization trials.

-

Ion Channels: The structural and functional characterization of ion channels is crucial for understanding their roles in cellular signaling and for drug development. DTM and its analogue DM have been utilized in the purification and structural determination of ion channels, including Na+-activated K+ channels, for cryo-EM studies.[9][10][11]

Experimental Protocols

The following protocols provide a general framework for the use of DTM in membrane protein extraction and purification. It is important to note that these protocols should be optimized for each specific membrane protein and experimental system.

Protocol 1: Detergent Screening for Optimal Solubilization

Objective: To determine the optimal concentration of DTM for the solubilization of a target membrane protein.

Materials:

-

Membrane fraction containing the target protein

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, Protease Inhibitor Cocktail

-

10% (w/v) stock solution of Decyl β-D-thiomaltopyranoside (DTM)

-

Bradford Assay Reagent

-

SDS-PAGE reagents and equipment

-

Western Blotting reagents and equipment (if an antibody for the target protein is available)

Procedure:

-

Membrane Preparation: Isolate the membrane fraction from your expression system (e.g., E. coli, insect cells, mammalian cells) using standard protocols such as differential centrifugation.[12] Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Detergent Addition: Set up a series of small-scale solubilization reactions. In separate microcentrifuge tubes, add the membrane suspension and varying final concentrations of DTM (e.g., 0.1%, 0.2%, 0.5%, 1.0%, 1.5%, 2.0% w/v). The total volume for each reaction should be consistent (e.g., 100 µL).

-

Solubilization: Incubate the samples on a rotator at 4°C for 1-2 hours.

-

Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the unsolubilized membrane material.

-

Analysis:

-

Carefully collect the supernatant (solubilized fraction).

-

Determine the protein concentration of the supernatant using the Bradford assay.

-

Analyze the supernatant and the pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to assess the efficiency of solubilization of the target protein at different DTM concentrations.

-

Expected Results: The optimal DTM concentration will be the one that yields the highest amount of the target protein in the supernatant without significant denaturation or aggregation.

Protocol 2: Large-Scale Purification of a His-tagged Membrane Protein

Objective: To purify a His-tagged membrane protein using DTM for solubilization and immobilized metal affinity chromatography (IMAC).

Materials:

-

Membrane fraction containing the His-tagged target protein

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 10 mM imidazole, 1% (w/v) DTM, Protease Inhibitor Cocktail

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% (w/v) DTM

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% (w/v) DTM

-

Ni-NTA affinity resin

-

Chromatography column

Procedure:

-

Solubilization: Resuspend the membrane pellet in Solubilization Buffer at a protein concentration of 5-10 mg/mL. Incubate with gentle agitation for 1-2 hours at 4°C.

-

Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C. Collect the supernatant containing the solubilized protein.

-

IMAC Purification:

-

Equilibrate the Ni-NTA resin in a chromatography column with Wash Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column extensively with Wash Buffer (at least 10 column volumes) to remove non-specifically bound proteins.

-

Elute the bound protein with Elution Buffer.

-

-

Analysis: Analyze the fractions (flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein.

-

Buffer Exchange/Detergent Removal (Optional): If required for downstream applications, the purified protein can be buffer-exchanged into a DTM-free buffer or reconstituted into liposomes using methods like dialysis or size-exclusion chromatography.[13][14][15]

Data Presentation

The following table summarizes the performance of different detergents in the solubilization of various membrane proteins. While direct quantitative data for DTM is limited in the literature, the data for the structurally similar decyl maltoside (DM) and the commonly used dodecyl maltoside (DDM) provide a useful reference.

| Membrane Protein | Detergent | Concentration (% w/v) | Solubilization Efficiency | Notes | Reference |

| GABA-A Receptor | DDM | 1.0 | >90% (with CHS) | Dropwise addition of detergent improved efficiency. | [4] |

| MdtM (ABC Transporter) | DM | - | - | Determined to be the shortest-chain detergent for stability. | |

| BmrC/BmrD (ABC Transporter) | DDM | - | Maintained ATPase activity. | Other detergents were more efficient for solubilization but compromised function. | [6] |

| Photosynthetic Complexes | α-DM / β-DM | 0.5 - 10 mM | Concentration-dependent | α-DM was found to be milder, preserving larger supercomplexes. |

Visualizations

Experimental Workflow for Membrane Protein Purification

The following diagram illustrates a typical workflow for the extraction and purification of a membrane protein using Decyl β-D-thiomaltopyranoside.

References

- 1. researchgate.net [researchgate.net]

- 2. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Purification of a Heterodimeric ABC Transporter in a Highly Stable Form Amenable to 2-D Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.aston.ac.uk [publications.aston.ac.uk]

- 8. Successful strategies for expression and purification of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cryo-EM structure of the Slo2.2 Na+-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Ion Channel Protein - Cryo EM - Life in Atomic Resolution [thermofisher.com]

- 12. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Decyl β-D-thiomaltopyranoside in Protein Purification and Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl β-D-thiomaltopyranoside is a non-ionic detergent that has proven to be a valuable tool for the solubilization, purification, and stabilization of membrane proteins.[1] Its unique properties, including a high critical micelle concentration (CMC) and a gentle nature, make it an effective alternative to more commonly used detergents like n-dodecyl-β-D-maltopyranoside (DDM). These characteristics are particularly advantageous for maintaining the structural integrity and biological activity of sensitive protein targets, such as G-protein coupled receptors (GPCRs) and other multi-subunit membrane complexes. This document provides detailed application notes and protocols for the use of decyl β-D-thiomaltopyranoside in various protein purification and chromatography techniques.

Properties of Decyl β-D-thiomaltopyranoside and Related Detergents

The selection of an appropriate detergent is critical for the successful isolation and characterization of membrane proteins. The table below summarizes the key physicochemical properties of decyl β-D-thiomaltopyranoside and compares them with other commonly used non-ionic detergents. Understanding these properties is essential for optimizing experimental conditions.

| Detergent | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Micelle Size (kDa) |

| Decyl β-D-thiomaltopyranoside | 498.63 | ~0.9 | Not widely reported | |

| Decyl β-D-maltopyranoside | DM | 482.56 | 1.8 | ~40 |

| n-Dodecyl-β-D-maltopyranoside | DDM | 510.62 | 0.17 | Not specified |

Data compiled from multiple sources.

Applications in Protein Purification

Decyl β-D-thiomaltopyranoside is particularly effective for the extraction and solubilization of membrane-bound proteins prior to chromatographic purification. Its efficacy stems from its ability to disrupt lipid-lipid and lipid-protein interactions without significantly disturbing protein-protein interactions, thereby preserving the native structure and function of protein complexes.[1]

Membrane Protein Extraction and Solubilization

The initial and most critical step in the purification of membrane proteins is their extraction from the lipid bilayer. Decyl β-D-thiomaltopyranoside offers a gentle yet efficient means of solubilizing membrane proteins. The optimal concentration of the detergent is crucial and should be determined empirically for each specific protein. Generally, a concentration well above the CMC is used to ensure the formation of detergent micelles that encapsulate the hydrophobic domains of the protein.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific membrane protein of interest.

Protocol 1: Solubilization of Membrane Proteins from E. coli

This protocol outlines the steps for extracting a target membrane protein expressed in E. coli.

Materials:

-

E. coli cell paste expressing the target protein

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol

-

Protease inhibitor cocktail

-

DNase I

-

Decyl β-D-thiomaltopyranoside (10% w/v stock solution)

-

Ultracentrifuge

Procedure:

-

Resuspend the E. coli cell paste in ice-cold Lysis Buffer containing protease inhibitors.

-

Lyse the cells using a French press or sonication.

-

Add DNase I to the lysate and incubate on ice for 20-30 minutes to reduce viscosity.

-

Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Discard the supernatant and gently wash the membrane pellet with Lysis Buffer.

-

Resuspend the membrane pellet in Lysis Buffer to a final protein concentration of 5-10 mg/mL.

-

Add the 10% decyl β-D-thiomaltopyranoside stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration may need to be determined empirically.

-

Incubate the mixture with gentle agitation for 1-2 hours at 4°C to allow for solubilization.

-

Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

-

The supernatant, containing the solubilized membrane protein, is now ready for the next purification step.

Protocol 2: Affinity Chromatography of a His-tagged Membrane Protein

This protocol describes the purification of a solubilized, His-tagged membrane protein using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

-

Solubilized membrane protein extract (from Protocol 1)

-

IMAC Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole, 0.1% (w/v) decyl β-D-thiomaltopyranoside

-

IMAC Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 250 mM imidazole, 0.1% (w/v) decyl β-D-thiomaltopyranoside

-

Ni-NTA or other suitable IMAC resin

Procedure:

-

Equilibrate the IMAC column with 5-10 column volumes of IMAC Wash Buffer.

-

Load the solubilized membrane protein extract onto the column.

-

Wash the column with 10-20 column volumes of IMAC Wash Buffer to remove unbound proteins.

-

Elute the bound protein with IMAC Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE and Western blot to identify the fractions containing the purified protein.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

Caption: Workflow for Membrane Protein Extraction and Solubilization.

Caption: Workflow for Affinity Chromatography Purification.

Concluding Remarks

Decyl β-D-thiomaltopyranoside is a valuable detergent for the purification of membrane proteins, offering a balance of effective solubilization and gentle handling that helps to preserve protein integrity. While the protocols provided offer a solid starting point, it is imperative for researchers to empirically determine the optimal conditions for their specific protein of interest. The systematic optimization of detergent concentration, incubation times, and buffer composition will ultimately lead to higher yields of pure, active protein suitable for downstream applications in research and drug development.

References

Application Notes and Protocols for Decyl β-D-thiomaltopyranoside in NMR Spectroscopy of Membrane Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins at an atomic level. A critical prerequisite for successful NMR studies is the extraction and solubilization of the target protein from its native lipid bilayer into a membrane-mimetic environment that preserves its structure and function. Decyl β-D-thiomaltopyranoside is a non-ionic detergent increasingly utilized for the purification, extraction, and solubilization of membrane-bound proteins for structural studies.[1] Its distinct physicochemical properties make it an excellent candidate for creating stable and homogenous protein-detergent complexes amenable to high-resolution NMR spectroscopy.

This document provides a comprehensive overview of the application of decyl β-D-thiomaltopyranoside in this field, including its properties, comparative data with other common detergents, and detailed protocols for its use.

Properties of Decyl β-D-thiomaltopyranoside and Related Detergents

The choice of detergent is paramount for stabilizing membrane proteins.[2] Non-ionic detergents like those in the alkyl maltoside family are considered "mild" as they typically preserve the native-like structure of the protein by primarily disrupting lipid-lipid and protein-lipid interactions.[3] Decyl β-D-thiomaltopyranoside, with its ten-carbon alkyl chain and thiomaltose headgroup, offers a balance of hydrophobicity and hydrophilicity suitable for a range of membrane proteins.

Below is a table summarizing the key quantitative properties of decyl β-D-thiomaltopyranoside and a comparison with other commonly used detergents in membrane protein research.

| Detergent | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micelle Molecular Weight (kDa) |

| Decyl β-D-thiomaltopyranoside | 498.63 [4] | ~0.5% of CMC of related compounds [5] | N/A | N/A | |

| n-Decyl-β-D-maltopyranoside | DM | 482.56[6] | 1.8 | 80-90 | 34 |

| n-Dodecyl-β-D-maltopyranoside | DDM | 510.62[7] | 0.17[8] | 98 | 50[9] |

| n-Dodecyl-β-D-thiomaltopyranoside | 526.69 | ~0.05 | ~126 | N/A | |

| Dodecylphosphocholine | DPC | 351.47 | 1.1 | 54 | 19 |

| Lauryl Dimethyl Amine Oxide | LDAO | 229.4 | 1-2 | 75-99 | 17-23 |

Experimental Protocols

The following protocols provide a general framework for the use of decyl β-D-thiomaltopyranoside in the preparation of membrane protein samples for NMR spectroscopy. Optimization will be required for specific proteins.

3.1. Protocol 1: Solubilization of Membrane Proteins

This protocol outlines the initial extraction of a target membrane protein from the cell membrane.

-

Membrane Preparation:

-

Harvest cells expressing the target membrane protein.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

-

Lyse the cells using a suitable method (e.g., sonication, French press).